molecular formula C10H16O B3057477 4,5-Heptadien-2-one, 3,3,6-trimethyl- CAS No. 81250-41-1

4,5-Heptadien-2-one, 3,3,6-trimethyl-

Cat. No.: B3057477
CAS No.: 81250-41-1
M. Wt: 152.23 g/mol
InChI Key: MMLSXKDAXYUEEL-UHFFFAOYSA-N
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Description

4,5-Heptadien-2-one, 3,3,6-trimethyl- is an organic compound with the molecular formula C10H16O. It is also known by other names such as Artemisia ketone and Isoartemisia ketone . This compound is characterized by its unique structure, which includes a heptadienone backbone with three methyl groups attached at specific positions. It is commonly found in the essential oil of Artemisia annua .

Scientific Research Applications

4,5-Heptadien-2-one, 3,3,6-trimethyl- has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Heptadien-2-one, 3,3,6-trimethyl- can be synthesized through various synthetic routes. One common method involves the isolation of the compound from the essential oil of Artemisia annua . The isolation process typically includes distillation and purification steps to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of 4,5-Heptadien-2-one, 3,3,6-trimethyl- may involve large-scale extraction from natural sources or chemical synthesis using starting materials such as heptadienone derivatives and methylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Heptadien-2-one, 3,3,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4,5-Heptadien-2-one, 3,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence various biological processes, such as enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

4,5-Heptadien-2-one, 3,3,6-trimethyl- can be compared with other similar compounds, such as:

The uniqueness of 4,5-Heptadien-2-one, 3,3,6-trimethyl- lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties .

Properties

InChI

InChI=1S/C10H16O/c1-8(2)6-7-10(4,5)9(3)11/h7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSXKDAXYUEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=CC(C)(C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342957
Record name 4,5-Heptadien-2-one, 3,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-41-1
Record name 4,5-Heptadien-2-one, 3,3,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Heptadien-2-one, 3,3,6-trimethyl-
Reactant of Route 2
4,5-Heptadien-2-one, 3,3,6-trimethyl-
Reactant of Route 3
4,5-Heptadien-2-one, 3,3,6-trimethyl-
Reactant of Route 4
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4,5-Heptadien-2-one, 3,3,6-trimethyl-
Reactant of Route 5
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Reactant of Route 6
4,5-Heptadien-2-one, 3,3,6-trimethyl-

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